molecular formula C20H21ClN6O B2802694 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1396758-92-1

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No. B2802694
CAS RN: 1396758-92-1
M. Wt: 396.88
InChI Key: WYBWCYMFFTYBMF-UHFFFAOYSA-N
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Description

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as CPP and has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Novel compounds, including those with chlorophenyl and tetrazolyl groups, are synthesized and characterized using a variety of techniques such as UV, IR, 1H and 13C NMR, and mass spectrometry. Density functional theory (DFT) calculations often complement these studies, providing insights into the compounds' equilibrium geometry, bonding features, and vibrational wave numbers (Shahana & Yardily, 2020).

Biological Activity and Applications

  • Antibacterial and Antifungal Activities : Research has demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities. The structure-activity relationship studies reveal that specific substituents, like 4-chlorophenyl and 4-fluorophenyl, enhance these properties (Lv et al., 2013).
  • Anticancer and Antimicrobial Potentials : Pyrazole derivatives with chlorophenyl groups have been synthesized and shown promising anticancer and antimicrobial activities. Such compounds are evaluated against various cancer cell lines and microbial strains, highlighting their therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Drug Design

  • Molecular Docking Studies : Docking studies are crucial for understanding how these compounds interact with biological targets. Such research helps in elucidating the mechanism of action and optimizing compounds for enhanced activity (Saeedi et al., 2019).

Advanced Materials and Chemical Properties

  • Luminescence and Material Science : Some derivatives exhibit unique luminescent properties, such as delayed fluorescence and room-temperature phosphorescence, making them interesting for material science applications (Wen et al., 2021).

properties

IUPAC Name

[2-(4-chlorophenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c21-17-6-8-18(9-7-17)27-23-19(22-24-27)20(28)26-14-12-25(13-15-26)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBWCYMFFTYBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

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